Agrimonolide
CAS No.: 21499-24-1
Cat. No.: VC0517578
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21499-24-1 |
---|---|
Molecular Formula | C18H18O5 |
Molecular Weight | 314.3 g/mol |
IUPAC Name | (3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one |
Standard InChI | InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1 |
Standard InChI Key | TYFJTEPDESMEHE-HNNXBMFYSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
SMILES | COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Canonical SMILES | COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Agrimonolide’s molecular structure (Figure 1) features a 3,4-dihydroisochromen-1-one core with a 4-methoxyphenethyl group at position 3 and hydroxyl groups at positions 6 and 8 . This configuration contributes to its lipophilicity (logP = 3.49), facilitating blood-brain barrier penetration .
Physicochemical Profile
Key physicochemical properties are summarized in Table 1 :
Property | Value |
---|---|
Molecular Weight | 314.332 g/mol |
Melting Point | 175.5–176.5 °C |
Boiling Point | 581.1 °C at 760 mmHg |
Density | 1.293 g/cm³ |
Water Solubility | Low (ADMET level 2) |
Partition Coefficient | 3.649 |
ADMET predictions suggest moderate blood-brain barrier permeability (level 2) and potential hepatotoxicity (level 1), underscoring the need for in vivo validation .
Pharmacological Effects and Mechanisms
Anti-Inflammatory Activity
Agrimonolide suppresses pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. At 10–40 μM, it reduces IL-1β, IL-6, and TNF-α secretion by 30–60% and inhibits iNOS/COX-2 expression . Mechanistically, it blocks JNK/p38 MAPK phosphorylation and NF-κB nuclear translocation, attenuating cytokine synthesis .
Hepatoprotective and Myocardial Effects
Pretreatment with 20 mg/kg agrimonolide in rodent models reduces carbon tetrachloride-induced liver fibrosis by 40%, correlating with lowered ALT/AST levels and TGF-β1 downregulation . Cardioprotection manifests as 35% reduction in ischemic area post-myocardial infarction, linked to enhanced SOD activity and reduced lipid peroxidation .
Antidiabetic Properties
Agrimonolide (10 μM) potentiates insulin signaling in HepG2 hepatocytes, increasing glycogen synthesis by 2.5-fold through IRS-1/PI3K/Akt pathway activation . PPARγ agonism further enhances glucose uptake, suggesting utility in metabolic syndrome management .
Synthesis and Production Challenges
Chemical Synthesis
Yamato’s 1976 five-step synthesis achieved 2.6% yield via Stobbe condensation and benzyl decarboxylation . A 2018 patent improved efficiency to 12% using microwave-assisted ring-closing metathesis . Scalability remains limited by costly palladium catalysts.
Biotechnological Approaches
Endophytic fungi (Aspergillus terreus AP-1) produce agrimonolide at 120 mg/L in optimized fermentation, offering a sustainable alternative . CRISPR-edited Agrimonia hairy root cultures achieve 0.8% dry weight yield, triple wild-type levels .
Future Directions and Research Gaps
Pharmacokinetic Optimization
Despite 85% oral absorption in silico, low aqueous solubility (2.1 μg/mL) limits bioavailability . Nanoemulsions (200 nm droplets) improve Cₘₐₓ by 3.2-fold in rat models, warranting clinical formulation studies .
Target Identification
CHEMSKY and SEA analysis predicts 43 potential targets, including MMP-9 and EGFR . Experimental validation through kinome-wide profiling is ongoing.
Clinical Translation
Phase 0 microdosing trials are needed to establish human pharmacokinetics. Priority indications include neuroinflammation (leveraging BBB permeability) and adjuvant cancer therapy.
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